N,N-Diethyl-o-toluidine

Description

The exact mass of the compound N,N-Diethyl-o-toluidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8708. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-Diethyl-o-toluidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-o-toluidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-12(5-2)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYUUNRAPYPAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060553 | |

| Record name | Benzenamine, N,N-diethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-46-2 | |

| Record name | N,N-Diethyl-o-toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N-diethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-o-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-diethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N-diethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Diethyl-o-toluidine: Chemical Properties, Structure, and Applications

Abstract

N,N-Diethyl-o-toluidine (CAS No. 606-46-2) is a tertiary aromatic amine that serves as a pivotal intermediate and catalyst in numerous industrial chemical processes. Characterized by a diethylamino group and a methyl group on an aniline scaffold, its specific structure imparts distinct reactivity and physical properties. This guide provides a comprehensive technical overview of its chemical structure, core physicochemical properties, spectral characteristics, synthesis methodologies, and significant applications. It is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this versatile compound.

Core Chemical Identity and Structure

N,N-Diethyl-o-toluidine, also known as N,N-Diethyl-2-methylaniline, is a substituted aniline derivative. The presence of the ortho-methyl group sterically influences the diethylamino moiety, affecting its basicity and reactivity compared to its meta and para isomers.

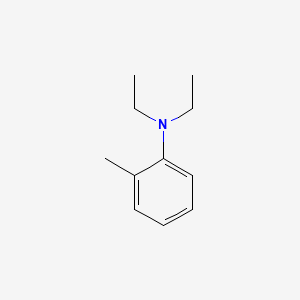

Chemical Structure

The molecular structure consists of a benzene ring substituted with a diethylamino group at position 1 and a methyl group at position 2.

Caption: Chemical structure of N,N-Diethyl-o-toluidine.

Key Chemical Identifiers

The fundamental identifiers for N,N-Diethyl-o-toluidine are summarized below for unambiguous reference.

| Identifier | Value | Source(s) |

| CAS Number | 606-46-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇N | [1][3][4] |

| Molecular Weight | 163.26 g/mol | [1][3][4] |

| IUPAC Name | N,N-Diethyl-2-methylaniline | [3] |

| Synonyms | DET, N,N-Diethyl-ortho-toluidine, 2-Diethylaminotoluene | [1][3] |

| InChI | InChI=1S/C11H17N/c1-4-12(5-2)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 | [3][5] |

| InChIKey | YQYUUNRAPYPAPC-UHFFFAOYSA-N | [3][5] |

| SMILES | CCN(CC)C1=CC=CC=C1C | [5] |

Physicochemical and Spectral Properties

The utility of N,N-Diethyl-o-toluidine in various synthetic applications is dictated by its physical and spectral characteristics.

Physical Properties

This compound is a colorless to light yellow oily liquid under standard conditions.[2] It is characterized by a strong, amine-like odor.[1] Key physical constants are crucial for its handling, purification, and use in reaction engineering.

| Property | Value | Source(s) |

| Appearance | Colorless to light orange clear liquid | [1][2][3] |

| Melting Point | -60 °C | [3][4] |

| Boiling Point | 208-210 °C | [2][3][4] |

| Density | 0.91 - 0.92 g/cm³ | [3][4] |

| Refractive Index (n20/D) | 1.5040 - 1.5070 | [3] |

| Solubility | Insoluble in water; Soluble in ethanol and ether | [1][2] |

| pKa | 7.24 (at 25 °C) | [1][3] |

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of N,N-Diethyl-o-toluidine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra are available and provide characteristic signals for the aromatic, ethyl, and methyl protons, allowing for straightforward structural verification.[5][6]

-

Infrared (IR) Spectroscopy : FTIR spectra show characteristic peaks for C-H stretching of the aromatic ring and aliphatic groups, as well as C-N stretching vibrations.[7]

-

Mass Spectrometry (MS) : Mass spectra, often obtained via GC-MS, confirm the molecular weight and provide a fragmentation pattern useful for identification.[7]

-

Raman Spectroscopy : Raman spectra are also available and can be used for structural analysis.[7]

Synthesis and Reactivity

General Synthesis Pathway

N,N-Diethyl-o-toluidine is typically synthesized via the alkylation of o-toluidine. The primary amino group of o-toluidine is reacted with an ethylating agent, such as ethyl bromide, in the presence of a base to neutralize the HBr byproduct. This is a classic nucleophilic substitution reaction where the nitrogen atom of the amine acts as the nucleophile.

Caption: General workflow for the synthesis of N,N-Diethyl-o-toluidine.

Reactivity Profile

-

Basicity : As a tertiary amine, it is basic and reacts exothermically with acids to form salts.[8]

-

Incompatibilities : It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides.[8][9]

-

Air Sensitivity : The liquid may darken upon exposure to air and light.[10][11]

-

Decomposition : Upon combustion, it can produce toxic and corrosive gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[9]

Industrial and Research Applications

N,N-Diethyl-o-toluidine is a versatile compound with several key applications stemming from its chemical reactivity.

-

Intermediate for Dyes and Pigments : It is a crucial precursor in the synthesis of various colorants, especially azo dyes used in the textile, paper, and printing industries.[1][4] Its incorporation into the molecular structure of a dye imparts specific color properties.[1]

-

Organic Synthesis : It serves as an intermediate in the production of pharmaceuticals and agrochemicals.[1][4]

-

Polymerization Catalyst : It is used as a catalyst or accelerator in the production of polymers, including polyesters and epoxy resins.[1]

-

Corrosion Inhibition : The compound finds use as a corrosion inhibitor in metalworking fluids.[1]

-

Analytical Chemistry : In some contexts, it can be used as an analytical reagent that reacts with specific compounds to produce measurable colored or fluorescent products, allowing for quantification.[1]

Experimental Protocol: Illustrative Synthesis

The following protocol is a representative procedure for the synthesis of N,N-dialkylated toluidines, adapted for the preparation of N,N-Diethyl-o-toluidine. The causality behind the steps is explained to provide field-proven insight.

Objective : To synthesize N,N-Diethyl-o-toluidine from o-toluidine and ethyl bromide.

Materials :

-

o-Toluidine (1 mole)

-

Ethyl Bromide (2.2 moles, slight excess to ensure complete dialkylation)

-

Sodium Carbonate (Na₂CO₃) (1.1 moles, as a base)

-

Diethyl Ether (for extraction)

-

Anhydrous Potassium Hydroxide (KOH) or Magnesium Sulfate (MgSO₄) (for drying)

-

10% Sodium Hydroxide Solution

Procedure :

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-toluidine, water, and sodium carbonate.

-

Causality: Water acts as the solvent, and sodium carbonate is a cost-effective inorganic base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

-

-

Alkylation : Begin stirring the mixture and slowly add ethyl bromide through the condenser.

-

Causality: A slow addition controls the initial exothermic reaction. A slight excess of the alkylating agent ensures the reaction proceeds to the tertiary amine, minimizing the presence of the secondary amine intermediate (N-ethyl-o-toluidine).

-

-

Reflux : Heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours or until the reaction is complete (monitored by TLC or GC).

-

Causality: Heating provides the necessary activation energy for the nucleophilic substitution. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of volatile reactants or solvent.

-

-

Workup - Basification & Extraction : Cool the reaction mixture to room temperature. Make the solution strongly alkaline with a 10% NaOH solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Causality: Strong basification ensures the amine product is in its free base form, which is soluble in organic solvents like ether and insoluble in water, allowing for efficient separation from the aqueous phase containing inorganic salts.

-

-

Drying : Combine the organic extracts and dry over anhydrous potassium hydroxide or magnesium sulfate.

-

Causality: This step removes residual water from the organic phase, which is critical before distillation to prevent complications and ensure product purity.

-

-

Purification : Filter off the drying agent and remove the diethyl ether by rotary evaporation. Purify the resulting crude oily liquid by vacuum distillation. The fraction boiling around 208-210 °C at atmospheric pressure is collected.

-

Causality: Distillation separates the desired product from unreacted starting materials, byproducts, and any high-boiling point impurities based on differences in boiling points. Vacuum distillation can be used to lower the boiling point and prevent thermal decomposition if necessary.

-

Safety and Handling

N,N-Diethyl-o-toluidine is a chemical that requires careful handling.

-

Hazards : It is harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[1] Prolonged or repeated exposure may cause organ damage.[9]

-

Personal Protective Equipment (PPE) : Always use in a well-ventilated area or under a chemical fume hood.[9] Wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[12]

-

Fire Safety : It is a combustible liquid and should be kept away from heat, sparks, and open flames.[1] Use carbon dioxide, dry chemical, or foam extinguishers for fires.[10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, separated from incompatible materials like strong oxidants and acids.[13]

References

-

PubChem. N,n-dimethyl-m-toluidine | C9H13N | CID 8488. [Link]

-

PrepChem.com. Preparation of N,N-dimethyl-o-toluidine. [Link]

-

CHEMICAL POINT. N,N-Dimethyl-o-toluidine. [Link]

-

ChemBK. N,N-Dimethyl-o-toluidine. [Link]

-

PubChem. N,N,2-Trimethylaniline | C9H13N | CID 11869. [Link]

-

AGROCHEM. N,N-dimethyl-p-toluidine - SAFETY DATA SHEET. [Link]

-

International Labour Organization. ICSC 0456 - N,N-DIMETHYL-p-TOLUIDINE. [Link]

-

Ataman Kimya. N, N-DIMETHYL-PARA-TOLUIDINE. [Link]

-

MySkinRecipes. N,N-Diethyl-o-toluidine. [Link]

-

SpectraBase. N,N-diethyl-o-toluidine. [Link]

-

PubChem. N,N-diethyl-p-toluidine | C11H17N | CID 69177. [Link]

-

Organic Syntheses. m-Toluidine, N-ethyl-. [Link]

-

Hanith Bioscience. N,N-Diethyl-p-toluidine. [Link]

-

Wired Chemist. N,N-dimethyl-o-toluidine Proton Full Spectrum. [Link]

-

SpectraBase. N,N-diethyl-o-toluidine - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubChem. 2,N-Dimethylaniline | C8H11N | CID 69137. [Link]

-

PrepChem.com. Synthesis of N-acetyl-o-toluidine. [Link]

-

PubChem. O-Toluidine | C6H4CH3NH2 | CID 7242. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N,N-DIETHYL-O-TOLUIDINE | 606-46-2 [chemicalbook.com]

- 3. N,N-DIETHYL-O-TOLUIDINE price,buy N,N-DIETHYL-O-TOLUIDINE - chemicalbook [chemicalbook.com]

- 4. N,N-Diethyl-o-toluidine [myskinrecipes.com]

- 5. N,N-DIETHYL-O-TOLUIDINE(606-46-2) 1H NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. N,N-DIMETHYL-O-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.at [fishersci.at]

- 10. N,N,2-Trimethylaniline | C9H13N | CID 11869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. O-Toluidine | C6H4CH3NH2 | CID 7242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ICSC 0456 - N,N-DIMETHYL-p-TOLUIDINE [chemicalsafety.ilo.org]

- 13. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-o-toluidine from o-toluidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing N,N-Diethyl-o-toluidine, a valuable intermediate in the manufacturing of dyes, pharmaceuticals, and polymers.[1] This document focuses on the conversion of o-toluidine to N,N-Diethyl-o-toluidine, detailing two primary and effective methodologies: direct N-alkylation and reductive amination. Each pathway is discussed in the context of its underlying chemical principles, experimental considerations, and optimization strategies. Detailed, step-by-step protocols, derived from established chemical literature, are provided to enable the practical application of these synthetic routes. Furthermore, this guide includes a thorough discussion of the reaction mechanisms, potential side reactions, and purification techniques, alongside a presentation of relevant analytical data for the final product.

Introduction

N,N-Diethyl-o-toluidine, also known as 2-diethylaminotoluene, is an aromatic organic compound with the chemical formula C₁₁H₁₇N. Its molecular structure, featuring a diethylamino group attached to an o-tolyl moiety, imparts unique properties that make it a versatile building block in organic synthesis. It serves as a key precursor in the production of various dyes and pigments, a catalyst in polymerization reactions, and an intermediate in the synthesis of active pharmaceutical ingredients.[1] Given its industrial significance, the development of efficient and scalable synthetic routes to N,N-Diethyl-o-toluidine is of considerable interest to the chemical research and development community.

This guide will explore the two most prominent methods for the synthesis of N,N-Diethyl-o-toluidine from the readily available starting material, o-toluidine. The first pathway, direct N-alkylation , involves the reaction of o-toluidine with an ethylating agent, such as an ethyl halide. The second pathway, reductive amination , entails the reaction of o-toluidine with acetaldehyde to form an intermediate imine, which is subsequently reduced to the target tertiary amine. Each method presents distinct advantages and challenges, which will be discussed in detail to aid researchers in selecting the most appropriate route for their specific needs.

Synthesis Pathways

Pathway 1: Direct N-Alkylation of o-Toluidine

Direct N-alkylation is a classical and straightforward approach for the synthesis of N,N-diethyl-o-toluidine. This method relies on the nucleophilic character of the nitrogen atom in o-toluidine, which attacks an electrophilic ethyl group from an ethylating agent.

Mechanism and Rationale:

The reaction proceeds via a nucleophilic substitution mechanism, typically SN2. The lone pair of electrons on the nitrogen atom of o-toluidine acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl halide and displacing the halide ion as a leaving group. The initial reaction forms the mono-ethylated intermediate, N-ethyl-o-toluidine. This secondary amine is also nucleophilic and can react with a second equivalent of the ethyl halide to yield the desired N,N-diethyl-o-toluidine.

To drive the reaction towards the formation of the di-substituted product, a molar excess of the ethylating agent is often employed. The presence of a base is crucial to neutralize the hydrogen halide byproduct formed during the reaction, which would otherwise protonate the amine starting material and render it non-nucleophilic.

dot```dot graph "Direct N-Alkylation Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Experimental workflow for the reductive amination of o-toluidine.

Experimental Protocol: Reductive Amination with Acetaldehyde

The following is a general and adaptable protocol for reductive amination that can be applied to the synthesis of N,N-diethyl-o-toluidine. [2] Materials:

| Reagent/Material | Molar Mass ( g/mol ) |

| o-Toluidine | 107.15 |

| Acetaldehyde | 44.05 |

| Sodium triacetoxyborohydride (STAB) | 211.94 |

| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | - |

| Acetic Acid | 60.05 |

| Water | 18.02 |

| Brine (saturated NaCl solution) | - |

| Anhydrous Sodium Sulfate | 142.04 |

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve o-toluidine and a slight excess of acetaldehyde in a suitable aprotic solvent (DCM or DCE).

-

Add a catalytic amount of acetic acid to the mixture to facilitate the formation of the iminium ion.

-

Stir the mixture at room temperature for 20-60 minutes.

-

Slowly add sodium triacetoxyborohydride (STAB) portion-wise to the stirring solution.

-

Allow the reaction to stir at room temperature until completion, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude product.

-

Purify the crude N,N-diethyl-o-toluidine by fractional vacuum distillation.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Aprotic solvents like DCM or DCE are used as they do not interfere with the reducing agent.

-

Acetic Acid Catalyst: The acid catalyzes the formation of the iminium ion, which is more electrophilic and readily reduced than the imine itself.

-

Portion-wise Addition of STAB: This helps to control the reaction rate and temperature, preventing potential side reactions.

-

Aqueous Quench: The addition of water decomposes any remaining reducing agent.

-

Brine Wash: Washing with a saturated salt solution helps to remove water from the organic layer.

Data Presentation

Product Characterization:

| Property | Value |

| Chemical Formula | C₁₁H₁₇N |

| Molar Mass | 163.26 g/mol |

| Appearance | Colorless to pale yellow liquid [1] |

| Boiling Point | Not explicitly found for o-isomer, m-isomer boils at 231-232 °C [3] |

| Solubility | Soluble in organic solvents, insoluble in water [1] |

Spectroscopic Data:

| ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) |

| Aromatic protons (multiplet), Ethyl CH₂ (quartet), Ethyl CH₃ (triplet), Aryl CH₃ (singlet) | Aromatic carbons, Ethyl CH₂, Ethyl CH₃, Aryl CH₃ |

| Specific chemical shifts can be found in spectral databases. [4][5] | Specific chemical shifts can be found in spectral databases. [5] |

Conclusion

This technical guide has detailed two robust and reliable synthetic pathways for the preparation of N,N-Diethyl-o-toluidine from o-toluidine. Direct N-alkylation offers a classical and straightforward approach, while reductive amination provides a versatile and efficient one-pot alternative. The choice between these methods will depend on factors such as the availability of reagents, desired scale of the reaction, and the specific equipment at the researcher's disposal. By understanding the underlying mechanisms and following the detailed protocols provided, researchers and drug development professionals can confidently synthesize this important chemical intermediate for a wide range of applications.

References

-

Organic Syntheses. m-Toluidine, N-ethyl-. [Link]

-

PrepChem. Preparation of N,N-dimethyl-o-toluidine. [Link]

-

PubChem. N,N-diethyl-p-toluidine. [Link]

-

OpenBU. Reductive Amination Reaction. [Link]

-

Studylib. Reductive Amination & Acylation: Lab Synthesis. [Link]

-

SpectraBase. N,N-diethyl-o-toluidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

ACS Publications. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

YouTube. Reductive Amination: Preparation of an Imine. [Link]

-

SciELO - Infomed. A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

-

Practicals of Organic Chemistry. [Link]

-

Otto Chemie Pvt. Ltd. N,N-Diethyl-m-toluidine, 98% 91-67-8 India. [Link]

-

Organic Syntheses. Piperidine, 1-ethyl-. [Link]

-

ResearchGate. Alkylation of o-toluidine with methanol over acidic zeolites. [Link]

- Google Patents. US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine.

Sources

Introduction: The Foundational Importance of Physical Properties in Chemical Synthesis and Development

An In-depth Technical Guide to the Physical Properties of N,N-Diethyl-o-toluidine

N,N-Diethyl-o-toluidine (CAS No. 606-46-2), a substituted aromatic amine, serves as a critical intermediate and catalyst in numerous industrial and research applications, including the synthesis of dyes, polymers, and pharmaceuticals.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of its core physical properties—notably its boiling point and solubility—is not merely academic. These parameters are fundamental to the practical design, execution, and optimization of synthetic routes, purification processes, and formulation strategies.[4]

This guide provides a detailed examination of the boiling point and solubility of N,N-Diethyl-o-toluidine. It moves beyond a simple recitation of values to explore the underlying principles, authoritative measurement protocols, and the causal logic that informs experimental design. By grounding theoretical knowledge in practical application, this document serves as a vital resource for ensuring procedural safety, optimizing reaction conditions, and achieving reproducible, high-purity results in the laboratory and beyond.

Section 1: Boiling Point of N,N-Diethyl-o-toluidine

The boiling point is an intensive physical property that signifies the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor.[5] This property is a critical indicator of a substance's volatility and is indispensable for purification techniques such as distillation.[6]

Reported Boiling Point Data

N,N-Diethyl-o-toluidine is a colorless to light yellow oily liquid.[7] Its boiling point has been consistently reported at standard atmospheric pressure as follows:

| Parameter | Reported Value (°C) | Source(s) |

| Boiling Point | 208 - 209 | ChemicalBook[7] |

| Boiling Point | 210 | ChemicalBook[8] |

Note: Boiling points are pressure-dependent. At lower atmospheric pressures, such as at high altitudes or under vacuum, the boiling point will be lower.[5] For instance, the related compound N,N-Dimethyl-o-toluidine has a reported boiling point of 76 °C at 18 mmHg, significantly lower than its boiling point at standard pressure.[9][10]

Experimental Protocol: Micro-Boiling Point Determination

For laboratory-scale work where sample volume may be limited, the micro-reflux method provides an accurate and efficient means of determination. This technique relies on observing the temperature of the vapor that is in equilibrium with the boiling liquid.[11]

Causality of Experimental Design: The choice of the micro-reflux method is predicated on its sample efficiency. The core principle is that for a pure, boiling liquid, the temperature of its vapor will remain constant and equal to its boiling point as long as both liquid and vapor phases are present.[11] Placing the thermometer bulb in the vapor phase, just above the liquid surface, is critical. This positioning ensures the measurement of the vapor-liquid equilibrium temperature, not the potentially superheated liquid at the bottom of the vessel. Gentle, controlled heating is essential to avoid "bumping" (sudden, violent boiling) and to maintain a stable reflux ring for an accurate reading.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble the apparatus as depicted in the diagram below. Place approximately 0.5-1.0 mL of N,N-Diethyl-o-toluidine into a small test tube or reaction vial.

-

Heating Mantle: Place the test tube in a heating block or sand bath on a magnetic stir plate. Add a small magnetic stir bar to the liquid to ensure smooth boiling.

-

Thermometer Placement: Position a calibrated thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head or slightly below the point of condensation you expect to see. The bulb must not touch the liquid.

-

Initiate Heating: Begin heating the apparatus slowly and turn on the stirrer to a gentle speed.

-

Observation: Observe the liquid. As it heats, a "reflux ring" of condensing vapor will become visible on the walls of the test tube. Continue to heat gently until this ring rises to the level of the thermometer bulb.

-

Temperature Reading: When the liquid is boiling gently and the reflux ring is stable at the thermometer's height, record the temperature. This stable temperature reading is the observed boiling point.[11] The reading should remain constant as the vapor condenses and flows back into the tube.

-

Cooling: Once a stable reading is obtained, remove the heat source and allow the apparatus to cool completely before disassembly.

Visualization: Boiling Point Determination Apparatus

Caption: Diagram of a micro-reflux setup for boiling point determination.

Section 2: Solubility of N,N-Diethyl-o-toluidine

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[12] It is a critical parameter in drug development for predicting absorption and bioavailability, and in chemical synthesis for selecting appropriate reaction solvents, extraction solvents, and recrystallization systems.[13]

Reported Solubility Data

The solubility of N,N-Diethyl-o-toluidine follows the "like dissolves like" principle. As a largely nonpolar aromatic amine, it exhibits good solubility in organic solvents and poor solubility in polar solvents like water.[14]

| Solvent | Solubility | Source(s) |

| Water | Insoluble | Guidechem[1], ChemicalBook[7] |

| Organic Solvents | Soluble | Guidechem[1] |

| Ethanol | Soluble | ChemicalBook[7] |

| Ether | Soluble | ChemicalBook[7] |

Note: One source presents conflicting data, listing the compound as "Soluble in water."[8] However, the consensus from multiple other chemical databases and the compound's molecular structure strongly indicate it is insoluble in water. This highlights the importance of consulting multiple authoritative sources.

Experimental Protocol: Shake-Flask Solubility Determination

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[15] The protocol is designed as a self-validating system by ensuring that a true thermodynamic equilibrium is reached between the undissolved solute and the saturated solution.

Causality of Experimental Design: The fundamental requirement for an accurate solubility measurement is achieving a saturated solution at a constant temperature.[12] The shake-flask method accomplishes this by introducing an excess of the solute, ensuring that the dissolution limit is reached.[15] Agitating the mixture for an extended period (e.g., 24 hours) is crucial to overcome kinetic barriers and allow the system to reach thermodynamic equilibrium. Maintaining a constant temperature is paramount, as solubility is highly temperature-dependent. The final step of separating the solid and liquid phases must be done carefully to avoid altering the equilibrium (e.g., by preventing temperature changes or solvent evaporation) before the concentration of the supernatant is measured.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of N,N-Diethyl-o-toluidine to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask or vial. The excess solid should be clearly visible.

-

Equilibration: Place the sealed flask in a constant-temperature water bath or incubator set to the desired temperature (e.g., 25 °C). Agitate the flask using an orbital shaker for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

Phase Separation: After agitation, allow the flask to rest in the constant-temperature bath for several hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant (the liquid portion) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved solid from being collected.

-

Analysis: Accurately dilute the collected supernatant with a suitable solvent and determine the concentration of N,N-Diethyl-o-toluidine using an appropriate analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent, typically expressed in units of mg/mL or mol/L.

Visualization: Solubility Determination Workflow

Caption: Workflow for the shake-flask method of solubility determination.

References

-

N,N-Dimethyl-o-toluidine. CHEMICAL POINT. [Link]

-

Determination of solubility: A laboratory experiment. Journal of Chemical Education. [Link]

-

Video: Boiling Points - Concept. JoVE. [Link]

-

N,N-Dimethyl-o-toluidine. ChemBK. [Link]

-

N,N-dimethyl-p-toluidine - SAFETY DATA SHEET. Penta Chemicals. [Link]

-

BOILING POINT DETERMINATION. University of Calgary. [Link]

-

The Experimental Determination of Solubilities. ResearchGate. [Link]

-

Why is it important to understand the physical and chemical properties of different substances?. CK-12 Foundation. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

-

Unveiling the Fascinating World of Physical and Chemical Properties. Medium. [Link]

-

Micro-boiling point measurement. University of Calgary. [Link]

-

Testing the Solubility of Common Liquid Solvents. Education.com. [Link]

-

N,N-Dimethyl-p-Toluidine Safety Data Sheet. Scribd. [Link]

-

Measuring Solubility. Alloprof. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Physical & Chemical Properties | Overview, Difference & Examples. Study.com. [Link]

-

N,N-Diethyl-m-toluidine - Safety Data Sheet. MIT-IVY Industry Co., Ltd. [Link]

-

The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs. PubMed. [Link]

-

N,N-Diethyl-m-toluidine: A Key Intermediate in Pharmaceutical Synthesis. Medium. [Link]

-

Why Is Physical Chemistry Important?. YouTube. [Link]

-

Physical and Chemical Properties of Matter. Chemistry LibreTexts. [Link]

-

N, N-DIMETHYL-PARA-TOLUIDINE. Ataman Kimya. [Link]

-

Toluidine. Wikipedia. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. ck12.org [ck12.org]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. vernier.com [vernier.com]

- 7. N,N-DIETHYL-O-TOLUIDINE | 606-46-2 [chemicalbook.com]

- 8. N,N-DIETHYL-O-TOLUIDINE price,buy N,N-DIETHYL-O-TOLUIDINE - chemicalbook [chemicalbook.com]

- 9. chemicalpoint.eu [chemicalpoint.eu]

- 10. chembk.com [chembk.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. education.com [education.com]

- 15. researchgate.net [researchgate.net]

N,N-Diethyl-o-toluidine mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanistic Roles of N,N-Diethyl-o-toluidine in Organic Synthesis

Executive Summary

N,N-Diethyl-o-toluidine, a substituted aromatic amine, is a molecule of significant versatility in the landscape of modern organic synthesis. While historically recognized as a key intermediate in the production of dyes and polymers, its true value for the research and drug development scientist lies in its nuanced and powerful mechanistic roles.[1][2] This guide elucidates the core mechanisms of action through which N,N-Diethyl-o-toluidine facilitates complex chemical transformations. We will move beyond its passive role as a synthetic precursor to explore its dynamic functions as a potent directing group in ortho-metalation, a sterically hindered non-nucleophilic base, and a catalytic accelerator in polymerization. This document provides field-proven insights, detailed mechanistic diagrams, and actionable experimental protocols to empower researchers to leverage the full synthetic potential of this compound.

Physicochemical Properties and Reactivity Profile

The utility of N,N-Diethyl-o-toluidine in specific organic reactions is a direct consequence of its unique electronic and steric properties. The molecule consists of a toluene ring substituted with a diethylamino group at the ortho position. This arrangement imparts a distinct reactivity profile governed by the interplay between the electron-donating character of the substituents and significant steric congestion.

The diethylamino group is a strong Lewis base due to the nitrogen atom's lone pair of electrons.[3] Furthermore, both the diethylamino and the methyl groups are activating, electron-donating groups, which increases the electron density of the aromatic ring and makes it more susceptible to electrophilic attack. However, the two ethyl groups, in conjunction with the adjacent ortho-methyl group, create substantial steric hindrance around the nitrogen atom. This steric shield is the defining feature that dictates its primary roles in synthesis, favoring proton abstraction over nucleophilic attack and enabling regioselective functionalization.[4]

| Property | Value | Source |

| CAS Number | 606-46-2 | [1] |

| Molecular Formula | C₁₁H₁₇N | [2] |

| Molecular Weight | 163.26 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 210°C | [2] |

| Density | 0.91 g/mL | [2] |

| pKa (of conjugate acid) | ~7.24 | [1] |

The Cornerstone Mechanism: Directed ortho-Metalation (DoM)

The most powerful and elegant application of N,N-Diethyl-o-toluidine is its function as a Directed Metalation Group (DMG) in Directed ortho-Metalation (DoM) reactions.[3] This strategy provides a highly regioselective method for functionalizing the aromatic ring at the position ortho to the directing group, an outcome that is often difficult to achieve through classical electrophilic aromatic substitution.[3]

Mechanism of Action

The DoM mechanism relies on the coordination of an organolithium reagent, typically n-butyllithium (n-BuLi), to the Lewis basic nitrogen of the diethylamino group. This initial complexation step brings the highly basic alkyl anion of the organolithium into close proximity to the C-H bond at the C6 position of the aromatic ring. This chelation control facilitates the deprotonation of this specific ortho proton, which is kinetically favored over deprotonation at other sites, to form a stable aryllithium intermediate.[3][5] The resulting lithiated species is then poised to react with a wide array of electrophiles, allowing for the precise installation of a functional group.

Caption: Mechanism of Directed ortho-Metalation (DoM).

Experimental Protocol: ortho-Silylation of N,N-Diethyl-o-toluidine

This protocol provides a representative workflow for a DoM reaction. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is assembled.

-

Reagent Charging: The flask is charged with anhydrous diethyl ether (Et₂O) and N,N-Diethyl-o-toluidine (1.0 eq.). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq., typically 1.6 M in hexanes) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: The resulting solution is stirred at -78 °C for 1 hour. Formation of the aryllithium can sometimes be observed as a color change or precipitation.

-

Electrophilic Quench: Trimethylsilyl chloride (TMSCl, 1.2 eq.) is added dropwise to the reaction mixture.

-

Warming and Quench: The reaction is allowed to warm slowly to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or vacuum distillation to yield the ortho-silylated product.

Caption: Experimental Workflow for a DoM Reaction.

Role as a Sterically Hindered Non-Nucleophilic Base

In many organic reactions, the goal is to remove a proton (i.e., act as a Brønsted-Lowry base) without engaging in a competing nucleophilic attack at an electrophilic center. N,N-Diethyl-o-toluidine is well-suited for this role due to the significant steric congestion around its nitrogen atom, which makes it a poor nucleophile.[4]

Mechanism of Action

As a non-nucleophilic base, N,N-Diethyl-o-toluidine can effectively deprotonate acidic substrates to facilitate reactions such as E2 eliminations or to neutralize acids generated during a reaction (e.g., HCl from an acyl chloride). The bulky ethyl and ortho-methyl groups form a steric barrier that prevents the nitrogen's lone pair from accessing sterically crowded electrophilic carbons, while smaller protons remain accessible. Its moderate basicity (pKa of conjugate acid ~7.24) makes it suitable for reactions that do not require an exceptionally strong base like LDA.[1][4]

Caption: N,N-Diethyl-o-toluidine in an E2 Elimination.

Catalytic Activity in Polymerization

Beyond stoichiometric roles, N,N-Diethyl-o-toluidine and its structural analogs are employed as catalysts or accelerators, particularly in the polymerization of resins like polyesters and epoxies.[1][6][7] In these applications, it functions as a Lewis base catalyst.

Mechanism of Action

In epoxy resin curing, for example, a tertiary amine like N,N-Diethyl-o-toluidine can catalyze the polymerization in two primary ways:

-

Anionic Polymerization: The amine's nitrogen can directly attack the electrophilic carbon of the epoxide ring, leading to a zwitterionic intermediate. This intermediate then acts as the initiating species for anionic polymerization of the epoxy monomers.

-

Activation of Curing Agents: When co-curing agents like anhydrides or phenols are present, the amine can deprotonate them, generating a more potent nucleophile (a carboxylate or phenoxide). This highly reactive species then initiates the ring-opening of the epoxide, and the amine is regenerated, fulfilling its catalytic role.

The choice of mechanism often depends on the specific resin system and curing conditions. The steric hindrance of N,N-Diethyl-o-toluidine can modulate the reaction rate, providing better control over the curing process compared to less hindered tertiary amines.[7]

Utility as a Synthetic Intermediate

Finally, it is essential to acknowledge the foundational role of N,N-Diethyl-o-toluidine as a versatile chemical building block.[8] It serves as a precursor in the synthesis of a wide range of commercially important molecules, including azo dyes, pigments, pharmaceuticals, and agrochemicals.[2][9] In these contexts, the molecule undergoes transformations at the aromatic ring (via electrophilic substitution) or at the benzylic methyl group, leveraging the inherent reactivity conferred by the diethylamino substituent.

Conclusion

N,N-Diethyl-o-toluidine is far more than a simple chemical intermediate. Its true synthetic power is realized through a sophisticated understanding of its mechanistic behavior. By acting as a potent directing group for highly regioselective ortho-metalations, a sterically controlled non-nucleophilic base, and an effective polymerization catalyst, it offers solutions to complex synthetic challenges. The insights and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the multifaceted reactivity of this valuable compound.

References

-

PubMed. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. [Link]

-

University of Rochester. Directed (ortho) Metallation. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

MySkinRecipes. N,N-Diethyl-o-toluidine. [Link]

-

Journal of Pharmaceutical and Medicinal Chemistry. LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. [Link]

-

ResearchGate. Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. [Link]

-

Wikipedia. Non-nucleophilic base. [Link]

-

Lanxess. N,N-Dihydroxyethyl-p-toluidine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Ethyl-o-toluidine in Advanced Chemical Synthesis. [Link]

-

Scribd. N, N-Diethyl M-Toluamide (OFF). [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding N,N-Diethyl-m-toluidine: Properties and Applications. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

PubChemLite. N,n-diethyl-o-toluidine (C11H17N). [Link]

-

PubChem. N,N-diethyl-p-toluidine | C11H17N | CID 69177. [Link]

-

Chemistry LibreTexts. Reactions with Grignard Reagents. [Link]

-

YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

-

PubChem. Dimethyl-p-toluidine | C9H13N | CID 7471. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N,N-Diethyl-o-toluidine [myskinrecipes.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 5. advancedengineeringscience.com [advancedengineeringscience.com]

- 6. Actylis - N,N-Dimethyl-P-Toluidine - Intermediate - Amines [solutions.actylis.com]

- 7. N,N-Dihydroxyethyl-p-toluidine [lanxess.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

Spectroscopic Data of N,N-Diethyl-o-toluidine: A Comprehensive Technical Guide

Introduction

N,N-Diethyl-o-toluidine, a substituted aromatic amine, serves as a versatile intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers. A thorough understanding of its molecular structure is paramount for predicting its reactivity, optimizing synthetic routes, and ensuring quality control in its applications. This technical guide provides an in-depth analysis of the core spectroscopic data for N,N-Diethyl-o-toluidine (CAS No: 606-46-2), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and aims to equip researchers, scientists, and drug development professionals with the necessary insights for confident structural elucidation and characterization.

The structural integrity of N,N-Diethyl-o-toluidine is confirmed through a multi-technique spectroscopic approach. Each method offers a unique perspective on the molecular architecture, and their combined application provides a self-validating system for structural confirmation. This guide will delve into the causality behind the observed spectral features, linking them directly to the compound's structural attributes.

Caption: Molecular Structure of N,N-Diethyl-o-toluidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N,N-Diethyl-o-toluidine, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of N,N-Diethyl-o-toluidine displays distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl group protons on the aromatic ring. The chemical shifts (δ) are influenced by the electron-donating nature of the diethylamino group and the electron-donating, sterically hindering ortho-methyl group.

Table 1: ¹H NMR Data for N,N-Diethyl-o-toluidine (CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.00 | Multiplet | 4H | Aromatic (C₃-H, C₄-H, C₅-H, C₆-H) |

| 3.15 | Quartet | 4H | -N-(CH₂ -CH₃)₂ |

| 2.35 | Singlet | 3H | Ar-CH₃ |

| 1.05 | Triplet | 6H | -N-(CH₂-CH₃ )₂ |

Interpretation:

-

Aromatic Protons (δ 7.20 - 7.00): The four protons on the benzene ring appear as a complex multiplet in the aromatic region. The ortho- and meta- couplings, along with the influence of the two different substituents, lead to overlapping signals that are not readily resolved into simple patterns at this field strength.

-

Ethyl Group Protons (δ 3.15 and 1.05): The diethylamino group gives rise to a characteristic quartet-triplet pattern. The methylene protons (-CH₂-) are adjacent to the nitrogen atom, which deshields them, causing them to resonate at a lower field (δ 3.15). They are split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons (-CH₃) of the ethyl groups are more shielded and appear at a higher field (δ 1.05). Their signal is split into a triplet by the two adjacent methylene protons. The 4H and 6H integrations are consistent with two equivalent ethyl groups.

-

Aromatic Methyl Protons (δ 2.35): The methyl group attached to the aromatic ring appears as a sharp singlet at δ 2.35. Its position in the upfield region of the aromatic substituent signals is typical for a methyl group on a benzene ring. The singlet multiplicity indicates no adjacent protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for N,N-Diethyl-o-toluidine (CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 148.5 | C₂ (Ar-N) |

| 132.0 | C₁ (Ar-CH₃) |

| 130.5 | Aromatic CH |

| 126.2 | Aromatic CH |

| 123.8 | Aromatic CH |

| 121.5 | Aromatic CH |

| 46.8 | -N-(CH₂ -CH₃)₂ |

| 18.0 | Ar-CH₃ |

| 12.5 | -N-(CH₂-CH₃ )₂ |

Interpretation:

-

Aromatic Carbons (δ 148.5 - 121.5): Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbon atom directly attached to the nitrogen (C₂) is the most deshielded (δ 148.5) due to the strong deshielding effect of the nitrogen atom. The carbon bearing the methyl group (C₁) appears at δ 132.0. The remaining four signals correspond to the aromatic CH carbons.

-

Ethyl Group Carbons (δ 46.8 and 12.5): The methylene carbon (-CH₂-) of the ethyl groups is observed at δ 46.8, shifted downfield due to its proximity to the electronegative nitrogen atom. The terminal methyl carbon (-CH₃) is found further upfield at δ 12.5.

-

Aromatic Methyl Carbon (δ 18.0): The carbon of the methyl group attached to the aromatic ring resonates at δ 18.0, a typical value for an aryl-bound methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Key IR Absorption Bands for N,N-Diethyl-o-toluidine

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3060 - 3020 | Aromatic C-H Stretch | Medium |

| 2970 - 2860 | Aliphatic C-H Stretch | Strong |

| 1600, 1495 | Aromatic C=C Stretch | Medium |

| 1380 - 1365 | C-N Stretch (Aromatic Amine) | Strong |

| 750 - 730 | C-H Out-of-Plane Bend (ortho-subst.) | Strong |

Interpretation:

-

C-H Stretching Vibrations: The spectrum shows distinct bands for aromatic C-H stretching just above 3000 cm⁻¹ and strong bands for aliphatic C-H stretching from the ethyl and methyl groups below 3000 cm⁻¹.

-

Aromatic C=C Stretching: The presence of the benzene ring is confirmed by the characteristic C=C stretching absorptions around 1600 cm⁻¹ and 1495 cm⁻¹.

-

C-N Stretching: A strong absorption band in the 1380-1365 cm⁻¹ region is indicative of the C-N stretching vibration of the aromatic tertiary amine.

-

C-H Out-of-Plane Bending: A strong band in the 750-730 cm⁻¹ region is characteristic of the out-of-plane C-H bending for an ortho-disubstituted benzene ring, providing further confirmation of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Key Mass Spectrometry Data for N,N-Diethyl-o-toluidine

| m/z | Relative Intensity | Proposed Fragment |

| 163 | High | [M]⁺ (Molecular Ion) |

| 148 | Very High (Base Peak) | [M - CH₃]⁺ |

| 120 | Moderate | [M - C₂H₅ - H]⁺ or [M - C₃H₇]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum of N,N-Diethyl-o-toluidine shows a distinct molecular ion peak ([M]⁺) at an m/z of 163, which corresponds to the molecular weight of the compound (C₁₁H₁₇N).

The most prominent feature of the spectrum is the base peak at m/z 148. This peak arises from the loss of a methyl radical (•CH₃) from the molecular ion. This is a characteristic fragmentation for N-ethyl substituted anilines, where the cleavage occurs beta to the nitrogen atom, leading to a stable resonance-stabilized cation.

Another significant fragment is observed at m/z 120. This can be formed through various pathways, including the loss of an ethyl radical followed by the loss of a hydrogen atom, or the loss of a propyl radical.

An In-Depth Technical Guide to N,N-Diethyl-o-toluidine (CAS 606-46-2)

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N-Diethyl-o-toluidine (CAS 606-46-2), a versatile tertiary amine with significant applications in organic synthesis and various industrial processes. As a Senior Application Scientist, this document aims to deliver not just data, but actionable insights into the compound's properties, synthesis, handling, and potential as a synthetic intermediate in complex molecular design, including pharmaceutical research.

Section 1: Core Chemical Identity and Physicochemical Properties

N,N-Diethyl-o-toluidine, also known as N,N-Diethyl-2-methylaniline, is a substituted aniline derivative.[1] Its core structure consists of a benzene ring substituted with a methyl group at the ortho position and a diethylamino group. This seemingly simple structure imparts specific reactivity and physical properties that make it a valuable intermediate.

Chemical Structure

Caption: Chemical structure of N,N-Diethyl-o-toluidine.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of N,N-Diethyl-o-toluidine, crucial for experimental design and process development.

| Property | Value | Source(s) |

| CAS Number | 606-46-2 | [1][2] |

| Molecular Formula | C₁₁H₁₇N | [1][3] |

| Molecular Weight | 163.26 g/mol | [2][3] |

| Appearance | Colorless to light yellow or light orange clear liquid | [1][4] |

| Odor | Strong, amine-like | [1] |

| Melting Point | -60 °C (-76 °F) | [2][3] |

| Boiling Point | 208-210 °C | [2][3][4] |

| Density | 0.92 g/cm³ | [3] |

| Flash Point | 72.6 °C | [5][6] |

| Solubility | Insoluble in water; Soluble in ethanol and ether | [1][4] |

| pKa | 7.24 (at 25 °C) | [1] |

Section 2: Synthesis and Manufacturing

Understanding the synthesis of N,N-Diethyl-o-toluidine is fundamental for assessing its purity, potential impurities, and cost-effectiveness in a research or industrial setting.

Primary Synthesis Route

The principal method for synthesizing N,N-Diethyl-o-toluidine is through the N-alkylation of o-toluidine.[3][4] This is a classic nucleophilic substitution reaction where o-toluidine acts as the nucleophile and an ethylating agent, such as ethyl bromide, serves as the electrophile.

Reaction: o-Toluidine + 2 Ethyl Bromide → N,N-Diethyl-o-toluidine + 2 HBr

This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, driving the reaction to completion. The choice of solvent and reaction conditions (temperature, pressure) can be optimized to maximize yield and minimize side reactions, such as quaternary ammonium salt formation.

Workflow for Laboratory-Scale Synthesis

The following diagram illustrates a typical workflow for the laboratory synthesis and purification of N,N-Diethyl-o-toluidine.

Sources

An In-depth Technical Guide to the Safe Handling of N,N-Diethyl-o-toluidine

Abstract

N,N-Diethyl-o-toluidine (DEOT), a substituted aromatic amine, is a crucial intermediate and catalyst in various industrial syntheses, including polymers, dyes, and pharmaceuticals.[1] While indispensable in these applications, its handling necessitates a profound understanding of its toxicological and physicochemical properties to mitigate risks for researchers and chemical professionals. This guide provides a comprehensive overview of the health and safety precautions for N,N-Diethyl-o-toluidine, grounded in authoritative data and field-proven best practices. We will delve into hazard identification, exposure controls, emergency procedures, and waste disposal, offering a self-validating framework for its safe utilization in research and development settings.

Section 1: Hazard Identification and Toxicological Profile

A thorough risk assessment begins with a clear understanding of the intrinsic hazards of a substance. N,N-Diethyl-o-toluidine is classified as harmful if swallowed, in contact with skin, or inhaled.[2] It is also known to cause skin and serious eye irritation.[2]

1.1. GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

1.2. Toxicological Summary

Exposure to N,N-Diethyl-o-toluidine can lead to a range of adverse health effects. Aromatic amines, as a class, are readily absorbed through the skin, making dermal contact a significant route of exposure.[3][4] Inhalation of vapors or mists can irritate the respiratory tract.[5]

The primary concern with many aromatic amines is their potential for long-term health effects, including carcinogenicity.[3] While specific carcinogenicity data for N,N-Diethyl-o-toluidine is not as extensively documented as for some other toluidine isomers, related compounds like N,N-dimethyl-p-toluidine have been studied for their carcinogenic potential.[6][7] Therefore, it is prudent to handle N,N-Diethyl-o-toluidine as a potential carcinogen and minimize all routes of exposure.

1.3. Physicochemical Hazards

N,N-Diethyl-o-toluidine is a combustible liquid and should be kept away from heat, sparks, and open flames.[1] It is generally stable under normal conditions but may darken upon exposure to air.[8][9] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.

2.1. Engineering Controls

The primary objective of engineering controls is to isolate personnel from the hazard.

-

Ventilation: All handling of N,N-Diethyl-o-toluidine should be conducted in a well-ventilated area.[11][12] For procedures with the potential to generate aerosols or vapors, a certified chemical fume hood is mandatory.[13]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area where N,N-Diethyl-o-toluidine is handled.[13][14]

2.2. Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Written Protocols: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving N,N-Diethyl-o-toluidine.

-

Training: All personnel must be trained on the specific hazards of N,N-Diethyl-o-toluidine, the contents of the Safety Data Sheet (SDS), and the established SOPs.[15]

-

Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[11][12] Wash hands thoroughly after handling and before leaving the work area.[9][16]

2.3. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific tasks being performed.

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields are required.[11] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Due to the high potential for dermal absorption of aromatic amines, glove selection is critical.[4] Butyl rubber gloves provide excellent protection against o-toluidine and related compounds.[17] Neoprene gloves may offer moderate protection.[17] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

-

Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a high splash potential, impervious clothing such as a chemical-resistant apron or suit should be worn.[11][18]

-

-

Respiratory Protection: If engineering controls do not maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[17] For high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[18]

Section 3: Safe Handling, Storage, and Disposal

3.1. Handling Procedures

-

Always work in a well-ventilated area, preferably a chemical fume hood.[12]

-

Avoid contact with skin, eyes, and clothing.[16]

-

Use non-sparking tools and prevent the buildup of electrostatic charge.[12]

-

Keep containers tightly closed when not in use.[12]

3.2. Storage

-

Store in a cool, dry, and well-ventilated place away from direct sunlight.[1][12]

-

Keep containers tightly closed to prevent exposure to air and moisture.[12]

-

Store separately from incompatible materials such as strong oxidizing agents and acids.[10][18]

3.3. Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.[12]

-

Contaminated materials, such as absorbent pads and used PPE, should be collected in a sealed, labeled container for hazardous waste disposal.[19]

-

Do not allow the chemical to enter drains or waterways.[11][20]

Section 4: Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[2][12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12][21] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][21] |

4.2. Spill Response

A spill of N,N-Diethyl-o-toluidine requires a swift and coordinated response.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

- 5. scribd.com [scribd.com]

- 6. Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echa.europa.eu [echa.europa.eu]

- 8. N,N-DIMETHYL-O-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.at [fishersci.at]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. aarti-industries.com [aarti-industries.com]

- 15. threesixtysafety.com [threesixtysafety.com]

- 16. mit-ivy.com [mit-ivy.com]

- 17. Information for Industrial Workers - ortho-Toluidine | NIOSH | CDC [archive.cdc.gov]

- 18. ICSC 0456 - N,N-DIMETHYL-p-TOLUIDINE [chemicalsafety.ilo.org]

- 19. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. pentachemicals.eu [pentachemicals.eu]

- 21. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of N,N-Diethyl-o-toluidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-o-toluidine, a substituted aromatic amine, finds application in various chemical syntheses, including as an intermediate in the manufacturing of dyes, pharmaceuticals, and polymers.[1] Understanding its stability profile and degradation pathways is paramount for ensuring the quality, safety, and efficacy of resulting products, as well as for managing its environmental fate. This technical guide provides a comprehensive overview of the stability of N,N-Diethyl-o-toluidine under various stress conditions and delineates its potential degradation pathways. Drawing upon data from analogous compounds and established principles of organic chemistry, this document offers insights into its oxidative, hydrolytic, photolytic, and thermal degradation. Furthermore, it outlines experimental protocols for conducting stability studies and analytical methodologies for the identification and quantification of the parent compound and its degradants.

Introduction to N,N-Diethyl-o-toluidine: A Molecule of Interest

N,N-Diethyl-o-toluidine is a tertiary amine characterized by a benzene ring substituted with a methyl group and a diethylamino group at the ortho position. Its chemical structure, particularly the electron-donating nature of the diethylamino and methyl groups, significantly influences its reactivity and, consequently, its stability. The lone pair of electrons on the nitrogen atom and the activated aromatic ring are the primary sites for chemical reactions, including degradation processes.

Chemical Stability and Degradation Profile

The stability of N,N-Diethyl-o-toluidine is contingent upon its exposure to various environmental factors, including oxygen, water, light, and heat. Degradation can proceed through several pathways, often concurrently, leading to a complex mixture of degradation products.

Oxidative Degradation

Aromatic amines are susceptible to oxidation, and N,N-Diethyl-o-toluidine is no exception. The primary sites of oxidation are the nitrogen atom of the diethylamino group and the aromatic ring.

-

N-Oxidation: The lone pair of electrons on the nitrogen atom can be readily oxidized to form an N-oxide. This reaction can be initiated by common oxidizing agents such as hydrogen peroxide, peroxy acids, or even atmospheric oxygen over prolonged periods.

-

Ring Oxidation: The electron-rich aromatic ring is susceptible to oxidation, leading to the formation of hydroxylated derivatives and subsequently quinone-like structures. For the positional isomer, N,N-diethyl-m-toluidine, oxidation with periodate has been shown to yield methyl-1,4-benzoquinone as a major product.[2][3] A similar pathway can be postulated for N,N-Diethyl-o-toluidine, likely forming 2-methyl-p-benzoquinone.

-

Dealkylation: Oxidative N-dealkylation is a common metabolic pathway for N,N-dialkylated anilines. This process involves the oxidation of one of the ethyl groups, leading to the formation of an unstable intermediate that subsequently cleaves to yield N-ethyl-o-toluidine and acetaldehyde. Further oxidation can lead to the complete removal of both ethyl groups, resulting in o-toluidine.

The overall oxidative degradation can be summarized in the following diagram:

Figure 1: Postulated Oxidative Degradation Pathways.

Hydrolytic Degradation

Tertiary aromatic amines like N,N-Diethyl-o-toluidine are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions and elevated temperatures, hydrolysis of the C-N bond is theoretically possible, though it is not considered a primary degradation pathway for this class of compounds. The protonation of the nitrogen atom under acidic conditions would further decrease the likelihood of nucleophilic attack.

Photodegradation

Aromatic amines can undergo photodegradation upon exposure to ultraviolet (UV) radiation.[4][5] The absorption of UV light can excite the molecule to a higher energy state, leading to bond cleavage and the formation of reactive species such as free radicals. The degradation rate is influenced by factors such as the intensity and wavelength of the light, the presence of photosensitizers, and the reaction medium.

The proposed photodegradation mechanism involves the generation of hydroxyl radicals in the presence of a photocatalyst like TiO2, which then attack the aromatic ring and the N-alkyl groups.[4][5] This can lead to a similar cascade of reactions as observed in oxidative degradation, including hydroxylation, dealkylation, and eventual ring cleavage.

Thermal Degradation

N,N-Diethyl-o-toluidine is a relatively stable compound at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. The degradation products will depend on the temperature and the presence of oxygen. In an inert atmosphere, homolytic cleavage of the C-N and C-C bonds could lead to the formation of a variety of radical species and subsequent recombination and rearrangement products. In the presence of oxygen, thermal degradation will be coupled with oxidation, leading to a complex mixture of oxidized and fragmented products. For related N,N-diethylaniline, decomposition at high temperatures emits toxic fumes of nitrogen oxides.[6]

Experimental Design for Stability and Degradation Studies

A systematic approach to studying the stability of N,N-Diethyl-o-toluidine involves forced degradation studies, which are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][8]

Forced Degradation Protocol

A typical forced degradation study would expose a solution of N,N-Diethyl-o-toluidine to the following conditions:

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24 hours | Limited degradation expected |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24 hours | Limited degradation expected |

| Oxidation | 3% H₂O₂, Room Temperature, 24 hours | N-oxidation, Ring Oxidation, Dealkylation |

| Photolysis | UV light (254 nm), Room Temperature, 24 hours | Ring Cleavage, Radical Formation |

| Thermal | 80°C, 48 hours (in solution and as solid) | Decomposition, Oxidation |

Table 1: Recommended Forced Degradation Conditions.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying N,N-Diethyl-o-toluidine from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

3.2.1. HPLC Method Development

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) is recommended to achieve good separation of the parent compound and its more polar degradation products.

-

Detection: UV detection at a wavelength where N,N-Diethyl-o-toluidine and its potential chromophoric degradation products absorb, for instance, around 210 nm and 260 nm, can be utilized.[9]

-

Method Validation: The developed method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

3.2.2. Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By comparing the mass spectra of the peaks observed in the stressed samples with that of the parent compound, the molecular weights of the degradants can be determined. Further fragmentation analysis (MS/MS) can provide valuable structural information. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the definitive structural confirmation of isolated degradation products.[10][11]

Figure 2: Workflow for Investigating Stability and Degradation.

Summary of Potential Degradation Products

Based on the predicted degradation pathways, the following table summarizes the likely degradation products of N,N-Diethyl-o-toluidine.

| Degradation Pathway | Potential Degradation Product | Chemical Structure |